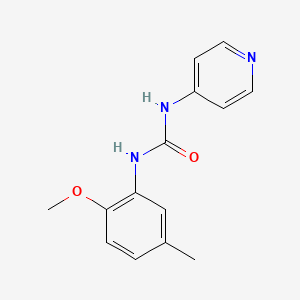
1-(2-Methoxy-5-methylphenyl)-3-pyridin-4-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxy-5-methylphenyl)-3-pyridin-4-ylurea is a member of ureas.
科学的研究の応用
Anticancer Effects and Toxicity Reduction
1-(2-Methoxy-5-methylphenyl)-3-pyridin-4-ylurea has been studied for its remarkable anticancer effects. A variant of this compound, when modified by replacing the acetamide group with an alkylurea moiety, showed potent antiproliferative activities against several human cancer cell lines. This modification also significantly reduced acute oral toxicity while retaining inhibitory activity against PI3Ks and mTOR, suggesting potential as an effective anticancer agent with lower toxicity (Wang et al., 2015).
Corrosion Inhibition
Derivatives of this compound have been explored as corrosion inhibitors. Specifically, pyridine derivatives have demonstrated significant effects in protecting mild steel in acidic environments. These compounds, through adsorption, effectively mitigate corrosion, highlighting their utility in industrial applications (Ansari et al., 2015).
Crystal Structure Analysis
The structural properties of compounds similar to this compound have been extensively studied. For instance, the crystal and molecular structure of a related compound was analyzed, providing valuable insights into the molecular arrangements and potential applications in material science and molecular engineering (Lakshminarayana et al., 2009).
mGluR5 Radioligand Characterization
Compounds containing the this compound structure have been characterized as selective radioligands for the mGluR5 receptor subtype. These studies provide a foundation for further research in neuroscience, particularly in understanding receptor distribution and pharmacologic properties in the brain (Patel et al., 2003).
特性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
1-(2-methoxy-5-methylphenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C14H15N3O2/c1-10-3-4-13(19-2)12(9-10)17-14(18)16-11-5-7-15-8-6-11/h3-9H,1-2H3,(H2,15,16,17,18) |
InChIキー |
VVOAMFHAJNZXMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=NC=C2 |
溶解性 |
4.6 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



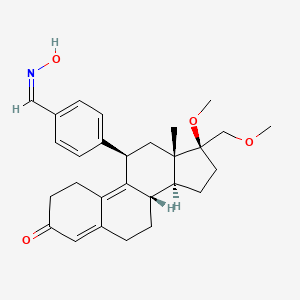
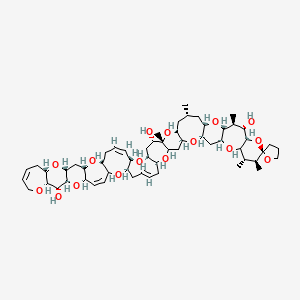
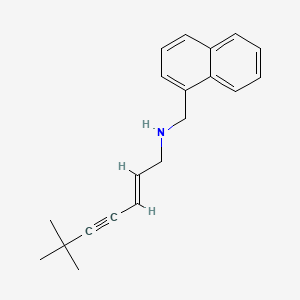

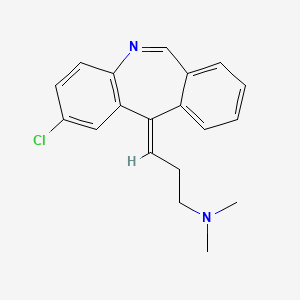
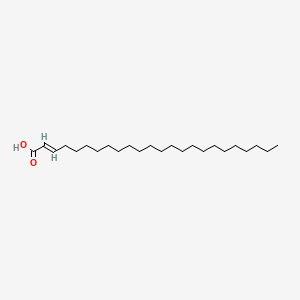

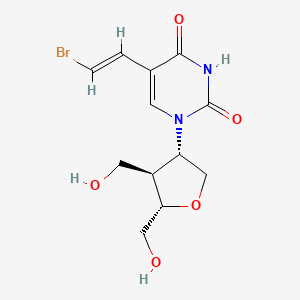
![2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-](/img/structure/B1234869.png)
![(5Z)-5-[(E)-4,7-dihydroxyhept-2-enylidene]-4-hydroxy-2-methylsulfanyl-4-(4-phenoxybutyl)cyclopent-2-en-1-one](/img/structure/B1234870.png)

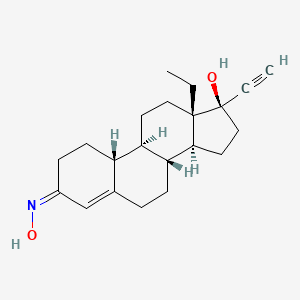
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)
